molecular formula C7H5Cl2F3N2 B1298554 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine CAS No. 86398-94-9

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

Cat. No.: B1298554
CAS No.: 86398-94-9
M. Wt: 245.03 g/mol
InChI Key: FYOWOHMZNWQLFG-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative with the molecular formula C7H5Cl2F3N2 and a molecular weight of 245.03 g/mol . This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a phenyl ring, along with a hydrazine functional group. It is a colorless solid with a melting point of 58-60°C .

Scientific Research Applications

Chemical Synthesis and Derivatives

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is utilized in the synthesis of various chemical compounds. For instance, it was used in the preparation of bisaryl hydrazino-s-triazine derivatives, which were evaluated for microbial activity against both gram-positive and gram-negative bacteria (Chaudhari, Patel, & Hathi, 2007). Similarly, it was involved in the synthesis of 2,6-dichloro-4-trifluoromethylaniline, a product of hydrazinolysis and hydrogenolysis reduction, showcasing its role in creating intermediates for further chemical reactions (Luo Li-mei, 2005).

Antitumor Activity

A series of new compounds involving this compound showed promising results in antitumor activity. Specifically, certain synthesized compounds exhibited moderate to excellent growth inhibition against a range of cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine could involve its use in the synthesis of pyrazolo[4,3-d]isoxazole derivatives and other N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine plays a significant role in biochemical reactions due to its hydrazine functional group. This compound can interact with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it has been used in the synthesis of N-(2,6-dichloro-4-trifluoromethyl)phenyl-N’-(1-phenylethylidene)hydrazines . The interactions of this compound with biomolecules are primarily driven by its ability to form hydrogen bonds and engage in nucleophilic substitution reactions. These interactions can lead to the modification of enzyme activity and protein function, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . The presence of chloro and trifluoromethyl groups in its structure allows it to interact with cellular membranes and proteins, potentially altering membrane fluidity and protein conformation. These changes can lead to disruptions in normal cellular functions and may induce cytotoxic effects in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . This binding often involves hydrogen bonding and van der Waals interactions, which stabilize the enzyme-substrate complex. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby modulating cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Over time, its effects on cellular functions may diminish due to degradation products that are less active or inactive. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative cytotoxic effects, particularly in in vitro cell cultures . These effects are often associated with oxidative stress and mitochondrial dysfunction.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its reactivity and potential to generate reactive oxygen species . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into various metabolites . These metabolites can further interact with cellular components, potentially leading to secondary biochemical effects. The compound’s interaction with cofactors such as NADH and FADH2 can influence metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can diffuse across cellular membranes and may be transported by specific carrier proteins . Once inside the cell, it can localize to various organelles, including the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . The distribution of this compound within tissues is also affected by its affinity for different cellular components, leading to variable accumulation in different tissue types.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and induce oxidative stress . The localization of this compound to the endoplasmic reticulum can also affect protein folding and secretion processes, further highlighting its diverse biochemical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine can be synthesized through the reaction of 3,4,5-trichloro-4-trifluoromethylbenzene with hydrazine hydrate in the presence of pyridine. The reaction is typically carried out at a temperature of 115-120°C for 48 hours under reflux conditions . After the reaction, the mixture is cooled, and the product is extracted using dichloromethane. The organic layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Ethyl Acetoacetate: Reacts with this compound to form 1-(2,6-dichloro-4-(trifluoromethyl

Properties

IUPAC Name

[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F3N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOWOHMZNWQLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350838
Record name 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86398-94-9
Record name [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86398-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Dichloro-4-trifluoromethylphenylaniline (4.3 g) was dissolved with stirring, in glacial acetic acid (23 ml). A solution of sodium nitrite (1.5 g) in concentrated sulphuric acid (11 ml) was then added at 55-60° C. The solution thus obtained was cooled to 0-5° C. and a solution of stannous chloride (16.4 g) in concentrated hydrochloric acid (14 ml) was added with vigorous stirring. A cream-colored solid precipitated. The mixture was filtered and the solid obtained was added to a mixture of aqueous ammonia solution and ice. The mixture thus obtained was extracted with diethyl ether (6×500 ml) and the combined ethereal extracts were dried over sodium sulphate, filtered and evaporated to dryness to give 2,6-dichloro-4-trifluoromethylphenylhydrazine (3.7 g) m.p. 54-56° C., in the form of a colorless crystalline solid.
Name
2,6-Dichloro-4-trifluoromethylphenylaniline
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
16.4 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,6-Dichloro-4-trifluoromethylphenylaniline (4.3 g) (described in U.S. Pat. No. 3,850,955) was dissolved, with stirring, in glacial acetic acid (23 ml). A solution of sodium nitrite (1.5 g) in concentrated sulphuric acid (11 ml) was then added at 55°-60° C. The solution thus obtained was cooled to 0°-5° C. and a solution of stannous chloride (16.4 g) in concentrated hydrochloric acid (14 ml) was added with vigorous stirring. A cream-coloured solid precipitated. The mixture was filtered and the solid obtained was added to a mixture of aqueous ammonium hydroxide solution and ice. The mixture thus obtained was extracted with diethyl ether (6×500 ml) and the combined ethereal extracts were dried over sodium sulphate, filtered and evaporated to dryness to give 2,6-dichloro-4-trifluoromethylphenylhydrazine (3.7 g), m.p. 54°-56° C., in the form of a colourless crystalline solid. By proceeding in a similar manner, but replacing the 2,6-dichloro-4-trifluoromethylaniline by 2-chloro-4-trifluoromethylaniline (described in U.S. Pat. No. 3,850,955), there was prepared:
Name
2,6-Dichloro-4-trifluoromethylphenylaniline
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
16.4 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis method described in the research paper?

A1: The research paper [] details a novel process for preparing 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine. The significance lies in using a mixture of 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene and 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene as starting materials. This approach offers a potentially more efficient and cost-effective route compared to using a single, purified isomer.

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